molecular formula C11H13N3O3 B14028278 3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime

3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime

Katalognummer: B14028278
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: MNAFCQXXESLFJC-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of benzaldehyde, featuring a nitro group at the third position and a pyrrolidinyl group at the fourth position, with an oxime functional group attached to the aldehyde carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime typically involves the following steps:

    Nitration: The starting material, 4-pyrrolidin-1-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the third position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Oximation: The nitrated product is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: 3-amino-4-pyrrolidin-1-ylbenzaldehyde oxime.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

    Oxidation: 3-nitro-4-pyrrolidin-1-ylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-nitrobenzaldehyde
  • 4-pyrrolidin-1-ylbenzaldehyde
  • 3-nitro-4-pyrrolidin-1-ylbenzoic acid

Uniqueness

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a nitro group and an oxime group allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

(NZ)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8-

InChI-Schlüssel

MNAFCQXXESLFJC-WQLSENKSSA-N

Isomerische SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-]

Kanonische SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.